molecular formula C18H36N2 B8641956 (Dioctylamino)acetonitrile CAS No. 109643-99-4

(Dioctylamino)acetonitrile

Cat. No. B8641956
M. Wt: 280.5 g/mol
InChI Key: LRPJNWSVHROUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07015185B2

Procedure details

73.9 g (0.3 mol) of di-n-octylamine were initially introduced together with 31.8 g (0.3 mol) of sodium carbonate into 240 ml of absolute ethanol. At room temperature, 22.9 g (0.3 mol) of chloroacetonitrile were added and the mixture was stirred at reflux until starting material could no longer be detected by means of thin-layer chromatography (stationary phase: silica gel; mobile phase: methanol). The reaction mixture was filtered off and the filtrate was evaporated to dryness on a rotary evaporator. The residue was subjected to fractional distillation. At 145° C. and 0.04 mbar a fraction is obtained which is pure according to NMR spectroscopy. 58.4 g (0.21 mol) of di-n-octylaminoacetonitrile were isolated in the form of a clear liquid, corresponding to a yield of 69%.
Quantity
73.9 g
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
22.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C(=O)([O-])[O-].[Na+].[Na+].C(O)C.Cl[CH2:28][C:29]#[N:30]>CO>[CH2:10]([N:9]([CH2:28][C:29]#[N:30])[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
73.9 g
Type
reactant
Smiles
C(CCCCCCC)NCCCCCCCC
Name
Quantity
31.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
240 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
22.9 g
Type
reactant
Smiles
ClCC#N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The residue was subjected to fractional distillation
CUSTOM
Type
CUSTOM
Details
At 145° C. and 0.04 mbar a fraction is obtained which

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)N(CCCCCCCC)CC#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.21 mol
AMOUNT: MASS 58.4 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.